Letrozole

Aromatase Inhibition Breast Cancer Cell Models IC50 Potency Comparison

Procure letrozole when your research demands a highly potent, third‑generation aromatase inhibitor that cannot be substituted by anastrozole or exemestane. With an IC₅₀ of 0.0443 nM in MCF‑7Ca cells and near‑complete in‑vivo aromatase suppression, it enables high‑sensitivity screening with minimal DMSO artifacts and ensures robust estrogen blockade in hormone‑dependent tumor models. Its 2‑4‑day plasma half‑life reduces dosing frequency in chronic studies, improving animal welfare and data consistency. Backed by EP/USP/BP pharmacopoeial standards and synthetic routes achieving ≥99% purity, it is the definitive choice for analytical method validation, impurity profiling, and translational oncology research.

Molecular Formula C17H11N5
Molecular Weight 285.30 g/mol
CAS No. 112809-51-5
Cat. No. B1683767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetrozole
CAS112809-51-5
Synonyms4,4'-(1H-1,2,4-triazol-1-yl-methylene)-bis(benzonitrile)
CGS 20267
CGS-20267
CGS20267
Fémara
Femara
letrozole
Molecular FormulaC17H11N5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
InChIInChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
InChIKeyHPJKCIUCZWXJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilityFreely soluble in dichloromethane;  slightly soluble in ethanol;  practically insoluble in water
7.99e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Letrozole (CAS 112809-51-5): A Third-Generation Non-Steroidal Aromatase Inhibitor for Scientific Research and Pharmaceutical Procurement


Letrozole is a non-steroidal, competitive, and reversible inhibitor of the aromatase enzyme system, specifically targeting cytochrome P450 19A1 (CYP19A1) [1]. It belongs to the third-generation class of aromatase inhibitors, which are characterized by high potency and selectivity for the aromatase enzyme compared to earlier generations [2]. Letrozole effectively inhibits the conversion of androgens to estrogens by competitively binding to the heme group of the CYP19A1 subunit, leading to a reduction in estrogen biosynthesis across all tissues [1]. This mechanism is fundamental to its utility in both research applications and pharmaceutical development.

Why Aromatase Inhibitors Are Not Interchangeable: Critical Differentiators for Letrozole (CAS 112809-51-5) Procurement


Despite sharing a common mechanism of action as aromatase inhibitors, letrozole, anastrozole, and exemestane exhibit clinically significant differences in potency, in vivo aromatase inhibition, pharmacokinetics, and metabolic effects [1]. Direct substitution of one third-generation aromatase inhibitor for another without considering these quantitative differentiators can compromise experimental reproducibility, invalidate comparative analyses, and lead to inconsistent therapeutic outcomes in translational research models. The evidence presented in Section 3 demonstrates that letrozole's distinct profile—specifically its superior in vivo aromatase inhibition and higher clinical response rates in head-to-head trials—precludes simple interchangeability with its closest analogs.

Quantitative Differentiators for Letrozole (CAS 112809-51-5) vs. Anastrozole and Exemestane


Superior in vitro Aromatase Inhibition Potency in MCF-7Ca Breast Cancer Cells

In MCF-7Ca breast cancer cells, letrozole demonstrates substantially greater potency than anastrozole and exemestane. The IC50 value for letrozole is 0.0443 nM, compared to 28 nM for anastrozole and 59 nM for exemestane [1]. This represents a 632-fold greater potency relative to anastrozole and a 1332-fold greater potency relative to exemestane in this specific cellular model.

Aromatase Inhibition Breast Cancer Cell Models IC50 Potency Comparison

Greater In Vivo Whole-Body Aromatase Inhibition at Clinical Doses

At clinically used dosages, letrozole achieves significantly greater inhibition of whole-body aromatization compared to anastrozole [1]. While all three third-generation inhibitors (anastrozole, letrozole, exemestane) suppress whole-body aromatization by >96%, direct comparative studies demonstrate that letrozole provides significantly more complete inhibition than anastrozole at their respective clinical doses [1].

In Vivo Aromatase Inhibition Clinical Pharmacology Estrogen Suppression

Higher Overall Response Rate in Head-to-Head Clinical Trial vs. Anastrozole

In a randomized, multicenter, phase IIIb/IV head-to-head clinical trial involving 713 postmenopausal women with advanced breast cancer previously treated with an anti-estrogen, letrozole demonstrated a statistically significantly higher overall response rate (ORR) compared to anastrozole [1]. The ORR was 19.1% for letrozole versus 12.3% for anastrozole, representing a 55% relative increase in response rate (P = 0.013) [1].

Breast Cancer Clinical Efficacy Response Rate

Extended Plasma Half-Life Enabling Sustained Pharmacodynamic Effect

Letrozole exhibits a significantly longer plasma half-life compared to both anastrozole and exemestane. At clinically administered doses, the plasma half-life of letrozole is 2-4 days, compared to 41-48 hours for anastrozole and 27 hours for exemestane [1]. Consequently, the time to reach steady-state plasma levels is substantially longer for letrozole (60 days) compared to anastrozole and exemestane (7 days each) [1].

Pharmacokinetics Half-Life Steady-State Concentration

Selective Inhibition of CYP2A6 and CYP2C19 with Minimal Impact on Other CYP Isoforms

In human liver microsomes, letrozole demonstrates a distinct CYP inhibition profile, strongly inhibiting CYP2A6 and moderately inhibiting CYP2C19, while showing minimal activity against other major CYP isoforms [1]. Letrozole is metabolized primarily by CYP3A4 and CYP2A6, and it does not significantly affect the plasma levels of 17α-OH progesterone, TSH, LH, or FSH, indicating high specificity for aromatase over other steroidogenic pathways .

CYP Selectivity Drug-Drug Interactions Metabolic Profiling

Optimal Research and Industrial Applications for Letrozole (CAS 112809-51-5) Based on Evidence


High-Sensitivity Aromatase Inhibition Assays in Breast Cancer Cell Models

Based on the 0.0443 nM IC50 value in MCF-7Ca cells, letrozole is the preferred aromatase inhibitor for assays requiring high-sensitivity detection of aromatase inhibition in breast cancer cell lines. Its potency allows for effective inhibition at very low concentrations, minimizing solvent (e.g., DMSO) artifacts and reducing compound consumption in high-throughput screening formats [1].

Translational Studies Requiring Maximal In Vivo Estrogen Suppression

For preclinical models where robust and complete estrogen suppression is critical—such as studies of hormone-dependent tumor growth or endocrine resistance mechanisms—letrozole's significantly greater in vivo whole-body aromatase inhibition at clinical doses makes it the superior choice over anastrozole [1]. This property is particularly relevant for studies aiming to mimic the maximal endocrine blockade observed in clinical practice.

Long-Term In Vivo Dosing Studies Benefiting from Extended Half-Life

The 2-4 day plasma half-life of letrozole provides a pharmacokinetic advantage for long-term in vivo studies requiring sustained drug exposure. This extended half-life reduces the need for frequent dosing, minimizes stress to animals, and ensures more consistent plasma concentrations over time compared to anastrozole (41-48 hours) or exemestane (27 hours) [1]. Researchers can leverage this property in chronic dosing models of breast cancer or reproductive biology.

Pharmaceutical Quality Control and Analytical Method Development

Letrozole's established pharmacopoeial reference standards (EP, USP, BP) and documented synthetic routes enabling ≥99% purity provide a reliable foundation for pharmaceutical quality control, analytical method validation, and impurity profiling [1][2]. The availability of these certified reference materials and robust synthetic methods supports rigorous analytical development for both research and industrial applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Letrozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.